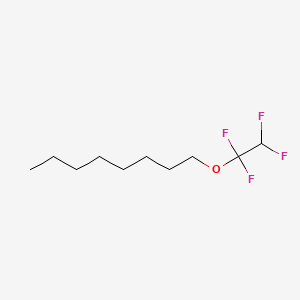

Ether, octyl 1,1,2,2-tetrafluoroethyl

Description

Significance of Fluoroalkyl Ethers in Advanced Chemical Systems

Fluoroalkyl ethers, a class of organofluorine compounds, have garnered significant attention in advanced chemical systems due to their distinct properties conferred by the presence of fluorine atoms. The high electronegativity of fluorine and the strength of the carbon-fluorine bond result in compounds with high thermal and chemical stability. ontosight.ai These characteristics make them suitable for use in harsh chemical environments.

Partially fluorinated ethers are particularly valued as solvents and co-solvents in electrolytes for lithium-ion batteries and other electrochemical devices. uchicago.edu Their ability to dissolve salts while exhibiting low flammability and high oxidative stability can enhance battery performance and safety. wpmucdn.comchemicalbook.com For instance, fluorinated ether solvents can improve the cycle life of lithium-sulfur batteries by mitigating the polysulfide shuttle effect. rashatwi.comresearchgate.net The ether linkage allows for miscibility with a variety of compounds, while the fluorinated segments provide stability and resistance to metabolic degradation in biochemical applications. enamine.net

Positioning of Octyl 1,1,2,2-Tetrafluoroethyl Ether within Fluorinated Compound Research

Octyl 1,1,2,2-tetrafluoroethyl ether is characterized by its long alkyl chain (octyl group) and a short, fluorinated segment (1,1,2,2-tetrafluoroethyl group). This structure places it in a unique position within the broader family of fluoroalkyl ethers. The tetrafluoroethyl moiety is a structural component found in various compounds used in pharmaceuticals, agrochemicals, and materials science. researchgate.netdntb.gov.ua

The balance between the hydrophobic octyl group and the polar, fluorinated ether portion suggests potential applications as a surfactant or as a component in biphasic systems. The "fluorous" properties imparted by the fluorinated tail can lead to unique phase-separation behaviors, which are exploited in fluorous biphasic catalysis for facile catalyst recovery. rsc.org Compared to perfluorinated compounds, the presence of a significant hydrocarbon segment in octyl 1,1,2,2-tetrafluoroethyl ether is expected to modify its environmental persistence and biological interactions.

Research Landscape and Foundational Studies on the Compound

While the broader class of fluoroalkyl ethers has been the subject of extensive research, foundational academic studies focusing specifically on Ether, octyl 1,1,2,2-tetrafluoroethyl appear to be limited. Much of the available information comes from chemical databases and patent literature rather than peer-reviewed academic journals. uni.lu

Research in the field has largely concentrated on fluoroalkyl ethers with different chain lengths and degrees of fluorination for specific applications. For example, shorter-chain fluorinated ethers like ethyl 1,1,2,2-tetrafluoroethyl ether (ETFE) have been investigated as electrolyte additives in batteries. chemicalbook.com Other studies have focused on the synthesis and properties of various alkyl fluoroalkyl ethers. acs.org A preliminary study has explored the recovery of 1,1,2,2-tetrafluoroethyl ether from the depolymerization of polytetrafluoroethylene waste, indicating an interest in sustainable production methods for this class of compounds. taylorfrancis.com The synthesis of 1,2,2,2-tetrafluoroethyl ethers through various chemical reactions has also been documented. google.com

Interactive Table of Related Fluoroalkyl Ethers in Research

| Compound Name | CAS Number | Key Research Application |

| Ethyl 1,1,2,2-tetrafluoroethyl ether | 512-51-6 | Electrolyte co-solvent in Li-S batteries chemicalbook.com |

| 1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether | 406-78-0 | Environmentally friendly solvent, cleaning agent chemicalbook.comsigmaaldrich.com |

| 1H,1H,5H-Octafluoropentyl 1,1,2,2-Tetrafluoroethyl Ether | 16627-71-7 | Fluorinated ether solvent tcichemicals.com |

| 1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether | 16627-68-2 | Component in localized low concentration electrolytes researchgate.net |

Current Challenges and Future Directions in the Field

The research and application of fluorinated compounds, including fluoroalkyl ethers, face several challenges. A primary concern is the environmental persistence of some per- and polyfluoroalkyl substances (PFAS), which has led to increased regulatory scrutiny. mdpi.comrsc.org Although the environmental fate of partially fluorinated ethers like the subject compound is different from that of perfluorinated ones, understanding their lifecycle and potential for degradation is a critical area for future research. st-andrews.ac.uk

Future research will likely focus on the rational design of new fluoroalkyl ethers with tailored properties for specific applications, such as high-performance electrolytes for next-generation batteries. uchicago.eduwpmucdn.com This includes designing non-PFAS alternatives that retain the beneficial properties of fluorination without the associated environmental and health concerns. uchicago.edu The development of efficient and selective fluoroalkylation methods remains a key objective for synthetic chemists to facilitate access to novel fluorinated ethers. rsc.org Furthermore, exploring sustainable and economically viable manufacturing routes, potentially from fluoropolymer waste, is a growing area of interest. taylorfrancis.com For a compound like octyl 1,1,2,2-tetrafluoroethyl ether, future studies would be needed to evaluate its specific performance in applications such as specialty solvents, lubricants, or as an intermediate in the synthesis of more complex fluorinated molecules.

Structure

3D Structure

Properties

CAS No. |

30719-68-7 |

|---|---|

Molecular Formula |

C10H18F4O |

Molecular Weight |

230.24 g/mol |

IUPAC Name |

1-(1,1,2,2-tetrafluoroethoxy)octane |

InChI |

InChI=1S/C10H18F4O/c1-2-3-4-5-6-7-8-15-10(13,14)9(11)12/h9H,2-8H2,1H3 |

InChI Key |

TWTXQRINZHHWMF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCOC(C(F)F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations

Established Synthetic Pathways for Fluoroalkyl Ethers

Traditional methods for the synthesis of fluoroalkyl ethers have been adapted from classical etherification reactions. These routes typically involve the formation of a carbon-oxygen bond between an alkyl and a fluoroalkyl group.

Williamson Ether Synthesis Adaptations for Fluoroalkyl Moiety Incorporation

The Williamson ether synthesis, a cornerstone of ether synthesis, involves the reaction of an alkoxide with an alkyl halide. acs.orgfigshare.comresearchgate.net For the synthesis of fluoroalkyl ethers, this method can be adapted in two primary ways: the reaction of a non-fluorinated alkoxide with a fluoroalkyl halide or the reaction of a fluorinated alkoxide with a non-fluorinated alkyl halide.

In the context of synthesizing octyl 1,1,2,2-tetrafluoroethyl ether, one conceivable pathway involves the reaction of sodium octanoxide with a 1-halo-1,1,2,2-tetrafluoroethane. The high electronegativity of the fluorine atoms can decrease the reactivity of the adjacent carbon atom towards nucleophilic attack, often necessitating harsher reaction conditions such as higher temperatures and polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to facilitate the SN2 reaction. fluorine1.ru

Alternatively, the reaction could proceed via the sodium salt of 1,1,2,2-tetrafluoroethanol and an octyl halide (e.g., 1-bromooctane). The acidity of fluorinated alcohols is generally higher than their non-fluorinated counterparts, facilitating the formation of the corresponding alkoxide. However, the nucleophilicity of the resulting fluoroalkoxide may be diminished due to the electron-withdrawing effect of the fluorine atoms.

A general representation of the Williamson ether synthesis for a fluoroalkyl ether is depicted below:

Reaction Scheme: Williamson Ether Synthesis

| Reactant 1 | Reactant 2 | Product |

|---|---|---|

| RO-Na+ | Rf-X | R-O-Rf |

| RfO-Na+ | R-X | Rf-O-R |

Where R is an alkyl group (e.g., octyl) and Rf is a fluoroalkyl group (e.g., 1,1,2,2-tetrafluoroethyl).

Alcohol Addition Reactions to Fluorinated Alkenes and Alkynes

The addition of alcohols to highly electrophilic fluorinated alkenes, such as tetrafluoroethylene (B6358150) (TFE), is a direct and atom-economical method for the synthesis of hydrofluoroethers. This reaction is typically carried out under basic conditions, where the alcohol is deprotonated to form a more nucleophilic alkoxide. youtube.com

For the synthesis of octyl 1,1,2,2-tetrafluoroethyl ether, 1-octanol (B28484) would be reacted with tetrafluoroethylene in the presence of a base, such as potassium hydroxide (B78521). The octanoxide ion undergoes a nucleophilic addition to the double bond of TFE. The resulting carbanion is then protonated by a proton source, which can be the solvent or the alcohol itself, to yield the final product.

A study on the synthesis of the analogous ethyl 1,1,2,2-tetrafluoroethyl ether from ethanol (B145695) and tetrafluoroethylene highlights the feasibility of this approach. youtube.com The reaction proceeds via the nucleophilic attack of the ethoxide on the TFE.

General Reaction Scheme: Alcohol Addition to Tetrafluoroethylene

| Alcohol | Fluoroalkene | Base | Product |

|---|---|---|---|

| R-OH | CF2=CF2 | e.g., KOH | R-O-CF2-CF2H |

Where R is an alkyl group (e.g., octyl).

The mechanism involves the initial deprotonation of the alcohol by the base to form the alkoxide, which then attacks the electron-deficient double bond of the fluoroalkene.

Other Conventional Etherification Routes in Fluorine Chemistry

Other established methods for forming ether linkages have also been applied in fluorine chemistry. These include the acid-catalyzed dehydration of alcohols. However, this method is generally not suitable for the synthesis of unsymmetrical ethers and can be complicated by the electronic properties of fluorinated alcohols. fluorine1.ru

Another approach involves the reaction of fluorinated alcohols with alkylating agents other than alkyl halides, such as dialkyl sulfates or alkyl triflates, which can offer enhanced reactivity. fluorine1.ru

Novel Approaches and Emerging Synthetic Strategies for Fluorinated Ethers

Recent advancements in synthetic organic chemistry have led to the development of new methodologies for the formation of C-O bonds, some of which hold promise for the synthesis of fluorinated ethers under milder conditions and with greater functional group tolerance.

Photocatalytic Methodologies for Fluoroalkoxylation

Photocatalysis has emerged as a powerful tool for the formation of C-O bonds. Visible-light-induced photocatalysis can be employed for the fluoroalkoxylation of various organic substrates. For instance, the photocatalytic C-H fluoroalkoxylation of quinoxalin-2(1H)-ones with fluoroalkyl alcohols has been demonstrated using oxygen as a green oxidant. figshare.com This approach avoids the use of stoichiometric heavy metal oxidants.

While a direct photocatalytic synthesis of octyl 1,1,2,2-tetrafluoroethyl ether has not been specifically reported, the general principle of generating a fluoroalkoxy radical from a fluorinated alcohol under photocatalytic conditions and its subsequent reaction with a suitable substrate could be a potential future route. The challenge lies in the selective functionalization of an unactivated C-H bond in octane (B31449) with the 1,1,2,2-tetrafluoroethoxy radical.

Direct C-O Bond Forming Reactions Involving Fluorinated Precursors

Transition metal-catalyzed cross-coupling reactions have revolutionized the formation of C-O bonds. Palladium-catalyzed C-O cross-coupling of aryl halides with fluorinated alcohols has been reported as an effective method for the synthesis of fluorinated alkyl aryl ethers. nih.govrsc.org While this is primarily for aryl ethers, advancements in C(sp3)-O bond formation could extend this methodology to the synthesis of alkyl fluoroalkyl ethers.

Recent research has also focused on metal-free approaches. For example, the synthesis of polyfluoroalkyl aryl ethers can be achieved via nucleophilic substitution of fluorosulfonates, which are generated in situ from fluorinated alcohols and sulfuryl fluoride (B91410). acs.orgfigshare.com This method provides a mild and rapid route to these ethers. Adapting such a strategy for the reaction of 1,1,2,2-tetrafluoroethanol with an activated octyl substrate could be a viable synthetic pathway.

C(sp²)–H, C(sp²)–C, and C(sp³)–X Direct Fluoroalkoxylation Studies

Direct fluoroalkoxylation reactions represent a modern and efficient strategy for the synthesis of fluoroalkyl ethers. However, specific studies detailing the direct introduction of the 1,1,2,2-tetrafluoroethoxy group to form octyl 1,1,2,2-tetrafluoroethyl ether via functionalization of C–H, C–C, or C–X bonds on an octyl substrate are not extensively documented in the reviewed literature.

The broader field of organofluorine chemistry has seen advances in cross-coupling reactions and fluoroalkylation to create C-O bonds with fluorinated motifs. researchgate.netdntb.gov.ua For instance, metal-mediated methods have been developed to incorporate the 1,1,2,2-tetrafluoroethyl (CF₂CF₂H) group into various organic molecules, often involving cross-coupling of a tetrafluoroethyl-containing reagent with a suitable substrate. researchgate.net While these studies provide a foundation, dedicated research into the direct fluoroalkoxylation with a pre-formed octyl 1,1,2,2-tetrafluoroethoxide or a related synthon is a potential area for future investigation.

Development of Green Chemical Syntheses for Fluoroalkyl Ethers

The development of environmentally benign synthetic methods is a critical goal in the chemical industry. alfa-chemistry.com For fluoroalkyl ethers, green chemistry principles focus on using sustainable catalysts, reducing hazardous waste, and employing energy-efficient processes. alfa-chemistry.com

One promising green approach involves the reaction of tetrafluoroethylene (TFE) with an alcohol in the presence of a base, often in an aqueous medium. A procedure analogous to the synthesis of 1,1,2,2-tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether involves reacting an alcohol with TFE using potassium hydroxide in water within an autoclave. chemicalbook.com This method avoids hazardous organic solvents and utilizes readily available starting materials.

Another innovative green strategy focuses on the valorization of fluoropolymer waste. A preliminary study demonstrated the recovery of ethyl 1,1,2,2-tetrafluoroethyl ether from polytetrafluoroethylene (PTFE) waste. taylorfrancis.com The process involves the depolymerization of PTFE to tetrafluoroethylene, which then reacts in situ with ethanol in the presence of a potassium hydroxide catalyst. taylorfrancis.com Applying this concept to n-octanol could provide a sustainable route to the target ether.

Table 1: Overview of Green Synthesis Approaches for Fluoroalkyl Ethers

| Approach | Key Reagents/Substrates | Catalyst/Base | Solvent | Key Advantages | Reference |

| Direct Addition | Alcohol, Tetrafluoroethylene (TFE) | Potassium Hydroxide (KOH) | Water | Avoids hazardous organic solvents; uses readily available materials. | chemicalbook.com |

| Waste Valorization | Polytetrafluoroethylene (PTFE) waste, Alcohol | Potassium Hydroxide (KOH) | None (reactant as solvent) | Utilizes waste material; potential for reduced manufacturing cost. | taylorfrancis.com |

Reaction Mechanism Elucidation in Ether Formation

Understanding the reaction mechanism is fundamental to optimizing the synthesis of octyl 1,1,2,2-tetrafluoroethyl ether, improving yields, and controlling selectivity.

Detailed Mechanistic Investigations of Octyl Ether Linkage Synthesis

While specific mechanistic studies for the synthesis of octyl 1,1,2,2-tetrafluoroethyl ether are scarce, a plausible mechanism can be inferred from established reactions for similar fluoroalkyl ethers, particularly the addition of alcohols to tetrafluoroethylene (TFE). chemicalbook.comchemicalbook.com

The reaction is believed to proceed via a nucleophilic addition mechanism:

Alkoxide Formation: The base (e.g., potassium hydroxide or sodium ethoxide) deprotonates n-octanol to form the highly nucleophilic octoxide anion (CH₃(CH₂)₇O⁻).

Nucleophilic Attack: The octoxide anion attacks one of the sp²-hybridized carbon atoms of the electron-deficient TFE double bond. This step is typically rate-determining.

Carbanion Intermediate: This attack breaks the π-bond of TFE, forming a transient fluoro-carbanion intermediate (CH₃(CH₂)₇OCF₂CF₂⁻).

Protonation: The carbanion is subsequently protonated by a proton source in the reaction mixture, such as water or an undeprotonated alcohol molecule, to yield the final product, octyl 1,1,2,2-tetrafluoroethyl ether (CH₃(CH₂)₇OCF₂CF₂H).

This pathway is consistent with the known reactivity of highly electrophilic fluoroalkenes like TFE.

Role of Catalysis and Reagents in Reaction Efficiency and Selectivity

The efficiency and selectivity of the etherification are critically dependent on the choice of reagents and reaction conditions.

Base: A strong base is essential for the initial deprotonation of n-octanol. The stoichiometry of the base is crucial; a sufficient amount is required to generate the reactive octoxide nucleophile. Potassium hydroxide and sodium ethoxide are commonly employed for this purpose. chemicalbook.comchemicalbook.com

Tetrafluoroethylene (TFE): As a key building block, TFE is a gaseous reagent. Its partial pressure in the reaction vessel is a key parameter that influences the reaction rate. chemicalbook.com

Table 2: Function of Reagents in the Synthesis of Octyl 1,1,2,2-Tetrafluoroethyl Ether

| Reagent/Component | Chemical Formula | Role in Reaction | Reference |

| n-Octanol | CH₃(CH₂)₇OH | Source of the octyl group and the ether oxygen atom. | chemicalbook.comtaylorfrancis.com |

| Tetrafluoroethylene | C₂F₄ | Source of the 1,1,2,2-tetrafluoroethyl group. | chemicalbook.comchemicalbook.com |

| Base (e.g., KOH) | KOH | Deprotonates the alcohol to form the nucleophilic alkoxide. | chemicalbook.comtaylorfrancis.com |

| Solvent (e.g., Water) | H₂O | Provides a medium for the reaction; acts as a proton source. | chemicalbook.com |

Kinetic Studies of Octyl 1,1,2,2-Tetrafluoroethyl Ether Formation

Concentration of Reactants: The rate should be dependent on the concentration of the octoxide anion and the partial pressure of tetrafluoroethylene.

Temperature: Higher temperatures generally increase the reaction rate. Syntheses of analogous ethers are often conducted at elevated temperatures (e.g., 75–95 °C) to achieve a reasonable reaction time. chemicalbook.com

Pressure: For the gaseous reactant TFE, maintaining an optimal pressure (e.g., 0.5 to 0.8 MPa) is crucial for ensuring a sufficient concentration in the reaction phase. chemicalbook.com

Solvent and Mass Transfer: The choice of solvent and the efficiency of mixing are important, especially in a multiphase system (gas-liquid), as they affect the rate of mass transfer of TFE into the liquid phase where the reaction occurs.

Empirical studies would be required to determine the precise rate law, activation energy, and the influence of each parameter on the reaction kinetics.

Chemical Reactivity and Degradation Pathways

Structure-Reactivity Relationships in Octyl 1,1,2,2-Tetrafluoroethyl Ether

The arrangement of atoms and bonds within the molecule is fundamental to understanding its chemical disposition. The strong electron-withdrawing nature of the fluorine atoms significantly modifies the electronic properties of the adjacent ether linkage and the ethyl group, creating a dichotomy in reactivity when compared to the hydrocarbon octyl chain.

The presence of the 1,1,2,2-tetrafluoroethyl group has a profound effect on the stability of the central C-O-C ether bond. Fluorination generally increases the oxidative stability of ether molecules. researchgate.netwpmucdn.com The four fluorine atoms are potent electron-withdrawing groups, which decrease the electron density on the oxygen atom. acs.org This reduction in electron density weakens the interaction of the oxygen lone pairs with external reactants, thereby enhancing the molecule's resistance to certain chemical attacks, particularly oxidation. acs.org

However, this electronic effect also influences bond energies within the fluorinated moiety. Research on analogous per- and polyfluoroalkyl ether substances (PFAS) indicates that the ether oxygen atom can increase the bond dissociation energy (BDE) of the C-F bonds on the adjacent fluorinated carbons. acs.orgresearchgate.netescholarship.org This stabilization of the C-F bonds can, in turn, make the ether C-O bond a relatively more susceptible site for cleavage under certain reductive conditions. acs.orgresearchgate.netescholarship.org The strong electron-withdrawing effect of the fluorine atoms makes the ether linkage in fluorinated ethers more polarized compared to their non-fluorinated counterparts, influencing its susceptibility to nucleophilic or reductive attack.

| Property | Effect of 1,1,2,2-Tetrafluoroethyl Group | Consequence for Reactivity |

|---|---|---|

| Ether Bond (C-O) | Reduced electron density on oxygen atom due to electron-withdrawing fluorine atoms. acs.org | Increased oxidative stability; potential site for reductive cleavage. researchgate.netacs.org |

| Adjacent C-F Bonds | Increased bond dissociation energy (BDE) due to the presence of the ether oxygen. acs.orgresearchgate.net | Enhanced stability against C-F bond cleavage, making C-O cleavage a more likely initial degradation step in some pathways. acs.org |

| Overall Polarity | Increased polarity of the ether linkage and the fluorinated portion of the molecule. | Influences solubility and interaction with polar reactants and surfaces. |

The octyl chain (C₈H₁₇) of the molecule behaves largely as a typical saturated hydrocarbon. It is non-polar, hydrophobic, and susceptible to free-radical reactions, such as oxidation, particularly at the C-H bonds. clu-in.org In contrast to the chemically robust tetrafluoroethyl group, the octyl chain represents the more reactive portion of the molecule under oxidative conditions.

The presence of the electronegative tetrafluoroethyl ether group can have a minor inductive effect on the closest methylene (B1212753) (-CH₂-) group of the octyl chain, but this influence diminishes rapidly along the hydrocarbon chain. The primary distinction in reactivity lies in the types of degradation the two ends of the molecule will preferentially undergo. The octyl chain is the likely point of initial attack in standard oxidative environments, while the fluorinated ether portion is more likely to be involved in reductive degradation pathways. nih.gov The hydrophobic and oleophobic nature of the fluorinated segment combined with the hydrophobic character of the alkyl chain gives the molecule surfactant-like properties, which can influence its environmental fate and transport by causing it to accumulate at interfaces. clu-in.org

Degradation Mechanisms under Controlled Conditions

The degradation of octyl 1,1,2,2-tetrafluoroethyl ether can be induced under specific laboratory conditions, primarily through reductive or oxidative processes. The mechanisms and resulting byproducts are highly dependent on the reagents and energy sources used.

Reductive methods, particularly those involving hydrated electrons (e⁻aq), have been shown to be effective for the degradation of fluorinated organic compounds. acs.orgnih.gov Hydrated electrons are powerful reducing agents that can initiate degradation through several pathways. researchgate.net For fluorinated ethers, studies on analogous compounds suggest that reaction with hydrated electrons primarily leads to the cleavage of the ether (C-O) bond. acs.orgresearchgate.netescholarship.org

In the case of octyl 1,1,2,2-tetrafluoroethyl ether, the reaction would likely proceed as follows:

Initial Attack: A hydrated electron attacks the molecule, leading to the formation of a transient radical anion.

Bond Cleavage: This intermediate rapidly decomposes, with the most probable pathway being the cleavage of the C-O bond on the fluorinated side. This is often more favorable than direct C-F bond cleavage, whose BDE is increased by the adjacent ether oxygen. acs.orgresearchgate.net

Formation of Intermediates: C-O bond scission would yield an octanolate anion (CH₃(CH₂)₇O⁻) and a 1,1,2,2-tetrafluoroethyl radical (•CHF₂-CF₂H). Alternatively, cleavage on the other side would yield an octyl radical and a tetrafluoroethoxy anion.

Subsequent Reactions: The resulting radical species can undergo further reactions, such as hydrogen abstraction or elimination of fluoride (B91410) ions, leading to a cascade of degradation products. The formation of unstable fluoroalcohols can promote further defluorination. acs.orgnih.gov

| Initial Cleavage Site | Primary Products | Potential Subsequent Byproducts |

|---|---|---|

| C(fluoroalkyl)-O Bond | Octanolate anion; 1,1,2,2-Tetrafluoroethyl radical | Octanol (B41247); Fluoride ions (F⁻); Partially defluorinated hydrocarbons |

| C(alkyl)-O Bond | Octyl radical; 1,1,2,2-Tetrafluoroethoxy anion | Octane (B31449); Unstable fluoroalcohols leading to F⁻ release |

| C-F Bond | Fluoride ion; Organic radical | Hydrodefluorinated parent compound |

While generally stable against oxidation, the molecule can be degraded by powerful oxidizing agents like hydroxyl (•OH) or sulfate (B86663) (SO₄⁻•) radicals. acs.org The non-fluorinated octyl chain is the most probable site of initial attack in these processes.

Oxidative degradation would likely involve the following steps:

Hydrogen Abstraction: The oxidizing radical abstracts a hydrogen atom from the octyl chain, forming a carbon-centered radical.

Radical Propagation: This alkyl radical reacts with oxygen (if present) to form a peroxy radical, which can then propagate a chain reaction, leading to the formation of alcohols, ketones, aldehydes, and eventually carboxylic acids through successive oxidation steps.

Chain Cleavage: Under harsh conditions, C-C bond cleavage within the octyl chain can occur, leading to shorter-chain oxygenated byproducts.

Fluorinated Moiety: The 1,1,2,2-tetrafluoroethyl group is highly resistant to oxidation. nih.gov However, under very aggressive oxidative conditions, degradation could potentially yield shorter-chain fluorinated acids, such as trifluoroacetic acid (TFA), although this is a less favorable pathway compared to the oxidation of the hydrocarbon chain. acs.org

The cleavage of the key bonds in octyl 1,1,2,2-tetrafluoroethyl ether requires significant energy input or highly reactive chemical species. The mechanisms for breaking the C-O ether bond and the C-F bonds are distinct and competitive.

C-O Bond Cleavage: As discussed, this is a primary pathway in reductive degradation. acs.org The addition of a hydrated electron creates a high-energy intermediate that readily fragments at the polarized ether linkage. This process is generally considered more facile under reductive conditions than C-F bond cleavage for many fluorinated ethers because the ether linkage represents a point of chemical weakness compared to the highly stable C-F bonds. acs.orgresearchgate.netescholarship.org

C-F Bond Cleavage: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making its cleavage exceptionally difficult. nih.govrsc.org Direct cleavage typically requires harsh conditions. However, in reductive pathways, direct C-F bond cleavage can occur, followed by a hydrogen-for-fluorine (H/F) exchange, though this is sometimes a less dominant pathway for ethers compared to C-O scission. acs.org The presence of the ether oxygen atom stabilizes adjacent C-F bonds, further discouraging direct C-F cleavage as the initial degradation step. acs.orgresearchgate.net Alternative strategies for C-F bond cleavage, such as Lewis acid activation or the transient generation of a more reactive fluoroalkene, have been explored for other fluorinated compounds but are not the primary pathways observed in common aqueous degradation systems. osaka-u.ac.jp

Biotransformation and Biodegradation Studies of Ether, octyl 1,1,2,2-tetrafluoroethyl

Extensive searches of publicly available scientific literature and databases have yielded no specific studies on the biotransformation or biodegradation of the chemical compound "this compound." Consequently, detailed information regarding its behavior within biological systems, including its susceptibility to microbial degradation and the pathways of such degradation, is not available.

Aerobic Biotransformation of Fluoroalkylether Substances (Ether PFAS)

There is no specific research available on the aerobic biotransformation of "this compound." While general studies on fluoroalkylether substances (Ether PFAS) exist, the strict focus on the specified compound prevents the inclusion of data from structurally different molecules. Without dedicated research, it is not possible to determine the susceptibility of "this compound" to aerobic microbial attack or to identify potential transformation products.

Microbial Mediated Ether Cleavage and Defluorination Processes

No studies have been identified that investigate the microbial-mediated ether cleavage or defluorination of "this compound." The carbon-fluorine bond is exceptionally strong, and its cleavage is a critical step in the degradation of fluorinated compounds. However, in the absence of specific research on this compound, it remains unknown whether microorganisms can cleave the ether bond or the carbon-fluorine bonds of "this compound."

Substrate Specificity and Structure-Biodegradability Correlations for Ether PFAS

Due to the lack of experimental data on the biodegradation of "this compound," it is not possible to discuss its substrate specificity or to draw any correlations between its structure and its biodegradability. Structure-biodegradability relationships for per- and polyfluoroalkyl substances (PFAS) are an active area of research, but specific findings for this compound are not present in the current body of scientific literature.

Advanced Analytical Methodologies for Compound Characterization and Quantification

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the unambiguous structural confirmation of "Ether, octyl 1,1,2,2-tetrafluoroethyl." Through the analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, a complete and detailed picture of the molecule's atomic connectivity and environment can be assembled.

A comprehensive NMR analysis provides definitive evidence for the structure of "this compound."

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the octyl chain. The protons closest to the electron-withdrawing ether oxygen and the tetrafluoroethyl group will be the most deshielded. The terminal methyl group of the octyl chain will appear as a triplet at the most upfield region. The methylene (B1212753) groups will present as a series of multiplets.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on all the carbon atoms in the molecule. The carbon atoms of the tetrafluoroethyl group will be significantly affected by the fluorine atoms, exhibiting splitting in the decoupled spectrum due to C-F coupling. The carbon atom bonded to the oxygen will be deshielded. The signals for the eight carbon atoms of the octyl chain will appear in the aliphatic region of the spectrum.

¹⁹F NMR Spectroscopy: The fluorine NMR spectrum is crucial for confirming the tetrafluoroethyl moiety. The spectrum is expected to show two multiplets, corresponding to the -CF₂- and -CF₂H groups. The fluorine atoms on the same carbon will be chemically equivalent, but will show coupling to the fluorine atoms on the adjacent carbon and to the proton on the terminal carbon. The chemical shifts will be in the characteristic region for fluoroalkanes. ucsb.eduhuji.ac.il

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (Hz) |

| H-1' | 5.8 - 6.2 | Triplet of Triplets (tt) | J(H,F) ≈ 53, J(H,F) ≈ 4 |

| H-1 | 3.8 - 4.1 | Triplet (t) | J(H,H) ≈ 7 |

| H-2 | 1.6 - 1.8 | Quintet (p) | J(H,H) ≈ 7 |

| H-3 to H-7 | 1.2 - 1.5 | Multiplet (m) | - |

| H-8 | 0.8 - 1.0 | Triplet (t) | J(H,H) ≈ 7 |

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to C-F coupling) |

| C-1' | 115 - 125 | Triplet of Triplets (tt) |

| C-2' | 105 - 115 | Triplet of Triplets (tt) |

| C-1 | 70 - 80 | Singlet (s) |

| C-2 | 30 - 35 | Singlet (s) |

| C-3 | 28 - 32 | Singlet (s) |

| C-4 | 28 - 32 | Singlet (s) |

| C-5 | 28 - 32 | Singlet (s) |

| C-6 | 22 - 25 | Singlet (s) |

| C-7 | 31 - 34 | Singlet (s) |

| C-8 | 13 - 16 | Singlet (s) |

Mass Spectrometry Techniques for Molecular and Fragment Analysis

Mass spectrometry (MS) is an essential tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns.

For volatile compounds like "this compound," Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique. The gas chromatograph separates the compound from any volatile impurities before it enters the mass spectrometer. In the mass spectrometer, the molecule is ionized, typically by electron impact (EI), which causes it to fragment in a reproducible manner.

The fragmentation of ethers is characterized by several key pathways. miamioh.edulibretexts.orgblogspot.com The molecular ion peak (M⁺) may be weak or absent. miamioh.edu Common fragmentation patterns for ethers include:

α-cleavage: The bond between the first and second carbon of the alkyl chain (the Cα-Cβ bond) breaks, leading to a stable oxonium ion. For "this compound," this would result in the loss of a hexyl radical.

C-O bond cleavage: The bond between the octyl group and the oxygen atom can break, generating an octyl cation and a tetrafluoroethoxy radical.

Fragmentation of the tetrafluoroethyl group: The C-F and C-C bonds within the fluorinated moiety can also cleave, leading to characteristic fluorine-containing fragments.

Expected Mass Spectral Fragments for this compound in GC-MS

| m/z | Proposed Fragment | Fragmentation Pathway |

| [M-C₆H₁₃]⁺ | [C₄H₅F₄O]⁺ | α-cleavage |

| [C₈H₁₇]⁺ | Octyl cation | C-O bond cleavage |

| [C₂HF₄O]⁻ | Tetrafluoroethoxy anion | C-O bond cleavage |

| [C₂HF₄]⁺ | Tetrafluoroethyl cation | Fragmentation of the ether linkage |

| [CF₂H]⁺ | Difluoromethyl cation | Fragmentation of the tetrafluoroethyl group |

| [CF₃]⁺ | Trifluoromethyl cation | Rearrangement and fragmentation |

For the analysis of "this compound" in complex matrices or for quantification at low levels, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. This technique offers high sensitivity and selectivity. The liquid chromatograph first separates the analyte from the sample matrix. The analyte is then ionized, often using a soft ionization technique like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), which typically produces the protonated molecule [M+H]⁺ or other adducts with minimal fragmentation.

In the tandem mass spectrometer, the precursor ion of interest is selected and then fragmented by collision-induced dissociation (CID). The resulting product ions are then detected. This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity and is excellent for quantitative analysis. For "this compound," a precursor ion such as [M+H]⁺ or [M+Na]⁺ would be selected, and its fragmentation would be studied to identify unique product ions for sensitive and selective detection.

Chromatographic Separations and Purity Assessment

Chromatographic techniques are indispensable for the separation and purity assessment of "this compound."

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, quantification, and purification of "this compound." The development of a robust HPLC method requires careful consideration of several parameters to achieve optimal separation and peak shape.

Due to the non-polar nature of the octyl chain and the fluorinated moiety, a reversed-phase HPLC (RP-HPLC) method would be the most suitable approach. asianjpr.comjocpr.comwjpmr.com Key considerations for method development include:

Stationary Phase: A C18 (octadecylsilyl) or C8 (octylsilyl) column would be a good starting point, as these provide a hydrophobic stationary phase that will interact with the non-polar analyte. amazonaws.comsigmaaldrich.com For this highly hydrophobic molecule, a column with a lower carbon load or a shorter alkyl chain (e.g., C8) might provide more reasonable retention times. asianjpr.com

Mobile Phase: A mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727) would be used as the mobile phase. Given the hydrophobic nature of the compound, a high percentage of the organic solvent will likely be required for elution. Gradient elution, where the proportion of the organic solvent is increased over time, would be effective for separating the target compound from impurities with different polarities.

Detector: A UV detector may not be suitable if the molecule lacks a significant chromophore. A more universal detector, such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), would be appropriate. Alternatively, coupling the HPLC system to a mass spectrometer (LC-MS) provides both separation and mass identification.

Gas Chromatography (GC) for Purity and Component Analysis

Gas chromatography (GC) is a cornerstone technique for assessing the purity and identifying components in volatile and semi-volatile compounds such as this compound. The methodology involves vaporizing the sample and separating its components in a gaseous mobile phase through a stationary phase housed in a column.

A typical GC analysis for a hydrofluoroether like 1-(1,1,2,2-tetrafluoroethoxy)octane would employ a capillary column with a non-polar or mid-polarity stationary phase. The choice of detector is critical; a Flame Ionization Detector (FID) offers robust, general-purpose detection of organic compounds, while a Mass Spectrometer (MS) provides definitive identification of the compound and its impurities based on their mass-to-charge ratio and fragmentation patterns. For fluorinated compounds, challenges in detecting the molecular ion can sometimes arise with standard electron ionization (EI) in GC-MS, and softer ionization techniques may be necessary for unambiguous molecular weight determination.

Table 1: Hypothetical Gas Chromatography (GC) Method Parameters for Purity Analysis of this compound

| Parameter | Value |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |

| Injection Volume | 1 µL (split or splitless) |

| Expected Retention Time | Dependent on the specific column and conditions, but would be characteristic of a C10 fluorinated ether. |

This table represents a typical starting point for method development and is not based on published experimental data for this specific compound.

Other Advanced Spectroscopic and Analytical Methods

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. For this compound, the IR spectrum is expected to show characteristic absorption bands for the C-H, C-F, C-O, and C-C bonds. The strong absorptions from the C-F stretching vibrations are typically found in the 1000-1400 cm⁻¹ region. The C-O-C ether linkage would likely exhibit a strong stretching vibration in the 1050-1150 cm⁻¹ range. The C-H stretching and bending vibrations of the octyl group would be observed around 2850-3000 cm⁻¹ and 1375-1470 cm⁻¹, respectively.

Raman Spectroscopy: Raman spectroscopy relies on the inelastic scattering of monochromatic light. It provides information about the vibrational modes of a molecule and is particularly sensitive to non-polar bonds. For this compound, Raman spectroscopy would be useful for observing the C-C backbone of the octyl chain and the symmetric vibrations of the fluorinated ethyl group.

Table 2: Predicted Key Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| C-H (octyl) | Stretching | 2850 - 3000 |

| C-H (octyl) | Bending | 1375 - 1470 |

| C-F | Stretching | 1000 - 1400 |

| C-O-C (ether) | Stretching | 1050 - 1150 |

| C-C | Stretching | 800 - 1200 |

This table is based on general spectroscopic principles and data for similar compounds, not on specific experimental spectra of this compound.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For an organic compound containing carbon, hydrogen, oxygen, and fluorine, this is typically achieved through combustion analysis. The sample is combusted in an oxygen-rich atmosphere, and the resulting gases (CO₂, H₂O, and HF) are quantitatively measured.

The theoretical elemental composition of this compound (C₁₀H₁₈F₄O) can be calculated from its molecular formula and the atomic weights of its constituent elements. Experimental results from elemental analysis should closely match these theoretical values to confirm the purity and identity of the compound.

Table 3: Theoretical Elemental Composition of this compound (C₁₀H₁₈F₄O)

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |

| Carbon | C | 12.011 | 10 | 120.11 | 52.17 |

| Hydrogen | H | 1.008 | 18 | 18.144 | 7.88 |

| Fluorine | F | 18.998 | 4 | 75.992 | 33.00 |

| Oxygen | O | 15.999 | 1 | 15.999 | 6.95 |

| Total | 230.245 | 100.00 |

This table presents the calculated theoretical values. No experimental elemental analysis data for this compound has been found in the reviewed literature.

Theoretical and Computational Chemistry

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of "Ether, octyl 1,1,2,2-tetrafluoroethyl". These methods, particularly Density Functional Theory (DFT), offer a detailed picture of the molecule's electronic structure and energetics.

Density Functional Theory (DFT) Studies on Bond Dissociation Energies and Reactivity Indices

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For "this compound," DFT calculations can predict key properties related to its stability and reactivity.

Interactive Data Table: Predicted Bond Dissociation Energies (BDEs) for Key Bonds in this compound (Representative Values) Note: These values are illustrative and based on typical ranges for similar hydrofluoroethers calculated using DFT methods. Actual values would require specific calculations for this molecule.

| Bond | Predicted BDE (kcal/mol) |

| C-O (ether linkage) | 85 - 95 |

| C-H (on octyl chain) | 90 - 100 |

| C-C (within octyl chain) | 80 - 90 |

| C-F | 110 - 120 |

Reactivity Indices: Conceptual DFT also provides a framework for defining chemical reactivity indices. These indices help in understanding the global and local reactivity of a molecule. For "this compound," key reactivity indices include:

Chemical Potential (μ): Related to the molecule's tendency to lose or gain electrons.

Hardness (η): Measures the resistance to change in electron distribution.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

These indices are calculated from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Interactive Data Table: Calculated Reactivity Indices for this compound (Representative Values) Note: These values are illustrative and based on typical ranges for similar hydrofluoroethers calculated using DFT methods.

| Reactivity Index | Predicted Value (eV) |

| Chemical Potential (μ) | -4.5 to -5.5 |

| Hardness (η) | 7.0 to 8.0 |

| Electrophilicity Index (ω) | 1.5 to 2.5 |

Conformational Analysis and Energetic Profiles of Octyl 1,1,2,2-Tetrafluoroethyl Ether

The flexibility of the octyl chain and the ether linkage allows "this compound" to adopt multiple conformations. Conformational analysis involves identifying the stable conformers and determining their relative energies. This is crucial as the molecular conformation can significantly impact its physical and chemical properties.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of how "this compound" interacts with itself and with other molecules over time. This is particularly important for understanding its behavior in condensed phases.

Solvation Behavior and Solvent-Compound Interactions in Various Media

MD simulations can model the solvation of "this compound" in various solvents, from nonpolar hydrocarbons to polar and protic media. By simulating a single molecule of the ether in a box of solvent molecules, one can study the structure of the solvation shell and the nature of the intermolecular forces at play.

Key findings from such simulations would include:

Radial Distribution Functions (RDFs): These functions describe the probability of finding a solvent atom at a certain distance from an atom of the solute. RDFs can reveal the formation of structured solvation shells.

Coordination Numbers: By integrating the RDF, the average number of solvent molecules in the first solvation shell can be determined.

Hydrogen Bonding: In protic solvents, the potential for hydrogen bonding with the ether oxygen can be investigated.

Studies on similar hydrofluoroethers in the context of electrolytes have shown that the fluorinated segments tend to create regions of low polarity, influencing the solvation of ions. researchgate.netrsc.orgarxiv.orgrsc.orgaiche.org

Computational Modeling of Interactions with Other Chemical Components in Mixtures

In many applications, "this compound" will be part of a mixture. MD simulations are invaluable for understanding the thermodynamics and dynamics of these mixtures. For instance, simulations can predict:

Mixing Enthalpies: To determine if the mixing process is exothermic or endothermic.

Diffusion Coefficients: To understand the mobility of each component in the mixture.

Local Composition: To see if there is preferential association or segregation of the components at the molecular level.

These simulations are particularly relevant in applications such as industrial cleaning, where the ether's interaction with greases and oils is critical, or in lubrication, where its interaction with surfaces and other additives determines performance.

Prediction of Reactivity and Degradation Pathways

Computational chemistry can be used to predict the likely degradation pathways of "this compound" under various environmental or industrial conditions. This is crucial for assessing its environmental fate and persistence.

Theoretical studies on the degradation of hydrofluoroethers often focus on their reaction with hydroxyl radicals (•OH) in the atmosphere. aiche.org Computational methods can be used to calculate the activation energies for hydrogen abstraction from different positions on the octyl chain and the tetrafluoroethyl group. The position with the lowest activation energy will be the most likely site of initial attack.

Once the initial radical is formed, a cascade of subsequent reactions can be modeled, including reaction with oxygen, fragmentation, and formation of stable end products. These computational studies can help to identify potential degradation products and estimate the atmospheric lifetime of the compound. While specific studies on "this compound" are not widely available, research on other HFEs provides a framework for predicting its likely degradation mechanisms. aiche.orgscholaris.ca

Computational Modeling of Reaction Energetics and Transition States

Computational modeling is a powerful tool for investigating the energetics of chemical reactions and characterizing the transition states involved. For hydrofluoroethers like "this compound," the primary atmospheric degradation pathway is initiated by hydroxyl (OH) radicals. researchgate.net Quantum mechanical methods, particularly Density Functional Theory (DFT), are frequently employed to model these reactions. researchgate.net

The reaction proceeds via hydrogen abstraction from the ether's alkyl chain, as the C-H bonds are more susceptible to attack by OH radicals than the highly stable C-F bonds. In the case of "this compound," there are multiple C-H bonds on the octyl group from which a hydrogen atom can be abstracted. Computational models can determine the activation energy for hydrogen abstraction at each unique position.

Key Computational Approaches:

Density Functional Theory (DFT): Methods like M06-2X and B3LYP, combined with appropriate basis sets (e.g., 6-31+G(d,p)), are commonly used to optimize the geometries of reactants, products, and transition states. researchgate.net These calculations provide the potential energy surface of the reaction.

Transition State Theory (TST): TST is utilized to calculate the reaction rate constants based on the properties of the transition state structure derived from DFT calculations. rsc.orgwikipedia.org This theory assumes a quasi-equilibrium between the reactants and the activated complex at the transition state. wikipedia.org

Ab initio methods: High-accuracy methods like Coupled Cluster (e.g., CCSD(T)) can be used for single-point energy calculations on the DFT-optimized geometries to refine the energy barriers and reaction enthalpies. rsc.org

Table 1: Representative Calculated Energy Barriers for H-Abstraction from a Generic Hydrofluoroether by OH Radical

| Abstraction Site | Method/Basis Set | Activation Energy (kcal/mol) | Relative Energy (kcal/mol) |

| α-position (-OCH₂-) | M06-2X/6-31+G(d,p) | 2.5 | 0.0 |

| β-position (-CH₂-) | M06-2X/6-31+G(d,p) | 3.8 | +1.3 |

| Other positions | M06-2X/6-31+G(d,p) | > 4.0 | > +1.5 |

Note: This table is illustrative and based on typical values for similar HFEs. The actual values for "this compound" would require specific calculations.

The calculations for analogous HFEs consistently show that hydrogen abstraction from the carbon atom adjacent to the ether oxygen (the α-position) has the lowest activation energy. researchgate.net This is due to the stabilizing effect of the oxygen atom on the resulting radical. Therefore, for "this compound," the primary reaction is expected to be the abstraction of a hydrogen atom from the -OCH₂- group. The transition state for this reaction would involve the partial formation of a water molecule and the radical center on the ether.

Simulation of Degradation Intermediates and Product Formation

Following the initial hydrogen abstraction, a complex series of reactions ensues, leading to the formation of various degradation intermediates and final products. Computational simulations are instrumental in mapping out these degradation pathways.

Once the initial alkyl radical is formed, it rapidly reacts with molecular oxygen (O₂) in the atmosphere to form a peroxy radical (RO₂). The subsequent fate of this peroxy radical dictates the final degradation products. Computational studies on similar HFEs have explored the reaction pathways of these peroxy radicals, including their reactions with nitric oxide (NO) and hydroperoxyl radicals (HO₂), as well as unimolecular decomposition.

Plausible Degradation Pathways:

Reaction with NO: The peroxy radical can react with NO to form an alkoxy radical (RO) and nitrogen dioxide (NO₂).

Reaction with HO₂: This reaction can lead to the formation of a hydroperoxide (ROOH) and O₂.

Self-Reaction: Two peroxy radicals can react with each other to form a variety of products.

The alkoxy radical is a key intermediate that can undergo further reactions, such as C-C bond scission or reaction with O₂. For the alkoxy radical derived from "this compound" at the α-position, a likely pathway is the cleavage of the C-C bond, leading to the formation of an ester and a shorter-chain alkyl radical.

Table 2: Predicted Degradation Products from the Atmospheric Oxidation of "this compound"

| Precursor Radical | Reaction Pathway | Key Intermediates | Final Products |

| C₈H₁₇OCH(•)CF₂CF₂H | Reaction with O₂ and NO | C₈H₁₇OCH(O•)CF₂CF₂H | Heptyl formate, CF₂HCF₂O(•) radical |

| C₇H₁₅CH(•)OCH₂CF₂CF₂H | Reaction with O₂ and NO | C₇H₁₅CH(O•)OCH₂CF₂CF₂H | Aldehyde, C₇H₁₅CHO, HCF₂CF₂OCH₂(O•) radical |

Note: This table presents a simplified and hypothetical degradation scheme based on known mechanisms for other HFEs.

Computational simulations can model the energetics of these subsequent reactions, identifying the most favorable pathways and predicting the branching ratios for the formation of different products. This information is crucial for assessing the environmental impact of "this compound," as the degradation products may have their own distinct properties and atmospheric lifetimes.

Advanced Materials Science and Emerging Applications

Contributions to High-Performance Materials Development

While specific research on octyl 1,1,2,2-tetrafluoroethyl ether is still emerging, the known characteristics of HFEs allow for an informed projection of its potential contributions to advanced materials.

Integration into Materials for Electronics Requiring Specific Dielectric Properties

The integration of octyl 1,1,2,2-tetrafluoroethyl ether into materials for electronics is a prospective application, largely due to the dielectric properties characteristic of fluorinated compounds. Non-polar polymers such as polytetrafluoroethylene (PTFE) are valued as electrical insulating materials because they exhibit low relative permittivity and low dielectric loss over a wide frequency range. scispace.com Fluorinated ethers are known to possess low dielectric constants; for instance, the related compound 1,1,2,2-tetrafluoroethyl 2,2,2-trifluoroethyl ether has a dielectric constant of approximately 6.7. sigmaaldrich.com

Due to their high chemical stability and function as solvents, certain HFEs are utilized for cleaning and degreasing in computer and electronic product manufacturing. nih.gov The low polarity and high stability of octyl 1,1,2,2-tetrafluoroethyl ether suggest its potential use as a dielectric fluid or as an additive in polymer matrices like epoxy resins to modify the dielectric properties of encapsulants and circuit boards, reducing signal loss and crosstalk in high-frequency applications.

Incorporation into Advanced Coating Formulations and Polymer Architectures

There is limited direct research on the use of octyl 1,1,2,2-tetrafluoroethyl ether in coating formulations. However, the fundamental properties of fluorinated materials—such as low surface energy, hydrophobicity, and chemical resistance—make them highly desirable for creating protective and functional surfaces. The inclusion of the 1,1,2,2-tetrafluoroethyl group can improve the lipophilicity of molecules. researchgate.net

It is plausible that this compound could be incorporated into advanced coating systems to impart hydrophobicity and oleophobicity, creating self-cleaning or anti-fouling surfaces. In polymer architectures, it could be used as a specialty solvent or a plasticizer for fluoropolymers, or potentially functionalized and integrated as a monomer to create new polymers with tailored surface properties and enhanced chemical resistance.

Role in the Synthesis of Novel Specialty Fluorinated Materials

The 1,1,2,2-tetrafluoroethyl moiety is a significant structural unit in the development of pharmaceuticals, agrochemicals, and advanced organic materials. researchgate.net While the direct use of octyl 1,1,2,2-tetrafluoroethyl ether as a synthetic precursor is not widely documented, its structure presents it as a potential building block for more complex fluorinated molecules.

New synthetic routes are being developed that start from non-fluorinated compounds to produce perfluorinated vinyl ethers, which are critical monomers for industry. agc.com Octyl 1,1,2,2-tetrafluoroethyl ether could potentially serve as a precursor in multi-step syntheses. The octyl chain could be functionalized, or the ether bond could be cleaved to yield valuable tetrafluoroethyl-containing intermediates, thereby expanding the chemical space for creating novel fluorinated materials with specific properties.

Applications in Energy Storage Technologies

The most significant and well-researched application area for hydrofluoroethers, including the class to which octyl 1,1,2,2-tetrafluoroethyl ether belongs, is in energy storage, particularly as components in electrolytes for advanced battery systems.

Electrolyte Solvents and Additives in Advanced Battery Systems (e.g., Lithium Metal Batteries)

Hydrofluoroethers are increasingly investigated as co-solvents or additives in electrolytes for lithium-ion and lithium metal batteries to address critical challenges of safety and performance. researchgate.net Their primary advantages are non-flammability and high electrochemical stability. sigmaaldrich.comresearchgate.net

While research has focused on shorter-chain analogues, the findings are highly relevant. Ethyl 1,1,2,2-tetrafluoroethyl ether (ETFE), for example, is used as a battery-grade co-solvent in lithium-sulfur (Li-S) and high-voltage batteries. sigmaaldrich.com Its inclusion improves the stability of the electrolyte-anode interface and enhances cycling performance. sigmaaldrich.comresearchgate.net Other HFEs, like 1,1,2,2-tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether (TTE), are also used to create safer, more stable electrolytes. nih.gov

The addition of an HFE like octyl 1,1,2,2-tetrafluoroethyl ether to a conventional carbonate-based electrolyte is expected to reduce flammability, widen the electrochemical stability window, and improve compatibility with reactive electrodes like lithium metal. researchgate.netnih.gov The longer octyl chain may further enhance certain properties, such as thermal stability and hydrophobicity, though it may also increase viscosity compared to its shorter-chain counterparts.

Comparative Properties of Related Hydrofluoroethers

| Compound Name | Molecular Formula | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) |

|---|---|---|---|---|

| Ethyl 1,1,2,2-tetrafluoroethyl ether (ETFE) | C4H6F4O | 58 | -86 | 1.21 |

| 1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether (TFTFE) | C4H3F7O | 56 | -91 | 1.49 |

Mechanism of Enhanced Ionic Conduction and Ion Transfer

The mechanism by which HFEs enhance performance in battery electrolytes is multifaceted, revolving around their influence on the lithium ion's local environment and the interfaces with the electrodes.

In a typical liquid electrolyte, lithium ions are solvated by solvent molecules, forming a solvation shell that must be stripped away during plating and reformed during stripping. The movement of these solvated ions through the bulk electrolyte constitutes ionic conduction. The strong interaction between lithium ions and conventional solvents (like carbonates) or anions can lead to high viscosity and sluggish ion transport. rsc.org

The introduction of a low-polarity HFE, such as octyl 1,1,2,2-tetrafluoroethyl ether, modifies this dynamic in several ways:

Modification of the Li+ Solvation Shell: HFEs are generally poor solvents for lithium salts on their own. nih.gov When used as a co-solvent, they participate in the Li+ solvation shell alongside the primary solvent. The electron-withdrawing fluorine atoms reduce the donor ability of the ether oxygen, leading to a weaker interaction with the Li+ ion. This can facilitate faster de-solvation kinetics at the electrode surface.

Reduced Ion Pairing: The low dielectric constant of HFEs can promote the formation of ion pairs in the bulk electrolyte. However, in localized high-concentration electrolytes (LHCEs), HFEs act as diluents that separate the concentrated salt-solvent clusters. This creates a unique structure where Li+ ions move through a network of anions and solvent molecules, a transport mechanism that can be surprisingly efficient. rsc.orgnih.gov

Formation of a Stable Solid Electrolyte Interphase (SEI): HFEs are known to decompose on the surface of the lithium metal anode to form a stable, fluorine-rich SEI layer. researchgate.net This F-rich interface is mechanically robust and a good Li+ conductor, which effectively suppresses the formation of lithium dendrites and minimizes parasitic reactions between the electrolyte and the highly reactive lithium metal. researchgate.netnih.gov This stable SEI is critical for enabling high coulombic efficiency and long cycle life in lithium metal batteries.

In essence, the HFE enhances ion transfer not by being a highly conductive medium itself, but by engineering a more favorable environment for Li+ transport through solvation shell modification and by creating a high-quality, ion-permeable interface at the anode. rsc.orgresearchgate.net

Influence on Solid Electrolyte Interphase (SEI) Formation and Stability

There is no available scientific literature or research data concerning the influence of octyl 1,1,2,2-tetrafluoroethyl ether on the formation and stability of the solid electrolyte interphase in electrochemical cells. Research in this area has focused on other fluorinated ethers with shorter alkyl or fluoroalkyl chains, such as 1,1,2,2-tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether (TTE) and ethyl 1,1,2,2-tetrafluoroethyl ether (ETFE), which have been shown to contribute to the formation of a stable SEI on lithium metal anodes. researchgate.net However, no studies have been published on the specific effects of the octyl derivative.

Component in Ionic Liquid-Based Electrolytes for Electrochemical Reactions (e.g., Nitrogen Reduction)

No published studies were found that investigate the use of octyl 1,1,2,2-tetrafluoroethyl ether as a component in ionic liquid-based electrolytes for any electrochemical reaction, including the nitrogen reduction reaction (NRR). The field of electrochemical nitrogen reduction is an active area of research, with studies exploring various electrolytes, including ionic liquids, to improve efficiency and yield. researchgate.netnih.gov Similarly, fluorinated ethers like 1,1,2,2-tetrafluoroethyl 2,2,2-trifluoroethyl ether (TFTFE) have been used as supporting solvents or co-solvents in solvate ionic liquid electrolytes for battery applications. rsc.orgresearchgate.net However, the role of the specific octyl-containing ether has not been explored in the available literature.

Function as Solvents and Reaction Media in Specialized Syntheses

Utilization as Fluorinated Ether Solvents in Complex Organic Transformations

While fluorinated solvents are recognized for their unique properties that can benefit complex organic transformations, there is no specific research documenting the use of octyl 1,1,2,2-tetrafluoroethyl ether as a solvent in such reactions. The broader field of "fluorous chemistry" utilizes highly fluorinated solvents to facilitate reaction and product separation, but specific examples or studies involving this compound are absent from the literature. tcichemicals.com

Facilitation of Unique Chemical Reactions Requiring Specific Solvent Environments

No literature exists that describes octyl 1,1,2,2-tetrafluoroethyl ether facilitating unique chemical reactions that require its specific solvent properties. The synthesis of various 1,1,2,2-tetrafluoroethyl-containing compounds is an area of interest, but the application of the octyl ether variant as a reaction medium has not been reported. researchgate.net

Environmental Behavior, Fate, and Remediation Research

Environmental Fate and Transport Processes of Fluoroalkyl Ethers

The environmental fate and transport of fluoroalkyl ethers, such as Ether, octyl 1,1,2,2-tetrafluoroethyl, are governed by a complex interplay of their physicochemical properties and the characteristics of the surrounding environmental compartments. As a polyfluoroalkyl substance, it contains both a hydrophobic octyl group and a fluorinated ethyl ether moiety, which dictates its behavior in soil, water, and air.

Sorption Characteristics in Diverse Environmental Compartments (Soil, Sediment, Water)

The sorption of fluoroalkyl ethers to soil and sediment is a critical process that influences their mobility and bioavailability. For long-chain PFAS, sorption is generally more significant compared to their short-chain counterparts. This is attributed to the increased hydrophobicity of the longer alkyl or fluoroalkyl chains.

Research on various PFAS has shown that sorption is not solely dependent on the organic carbon content of the soil or sediment. While hydrophobic interactions with organic matter are a key mechanism, electrostatic interactions with mineral surfaces, particularly iron and aluminum oxides, also play a significant role. The presence of both a non-polar octyl chain and a polar ether group in "this compound" suggests that it would likely exhibit complex sorption behavior, influenced by both of these mechanisms.

Long-chain PFAS tend to have higher soil-water partitioning coefficients (Kd) and organic carbon-normalized sorption coefficients (Koc), indicating a greater tendency to associate with solid phases and reduced mobility in the environment. rivm.nlresearchgate.net For instance, studies have shown a positive correlation between the length of the perfluorinated carbon chain and the sorption coefficient for various PFAS classes. rivm.nl

Table 1: Illustrative Sorption Coefficients for Analogous Long-Chain PFAS in Soil (Note: Data is for illustrative purposes for long-chain PFAS and not specific to this compound)

| Analogous Compound Class | Soil Type | Organic Carbon (%) | Log Koc (L/kg) |

|---|---|---|---|

| Long-Chain Perfluoroalkyl Carboxylic Acids (PFCAs) | Sandy Loam | 1.5 | 2.5 - 3.5 |

| Long-Chain Perfluoroalkane Sulfonic Acids (PFSAs) | Silt Loam | 2.8 | 3.0 - 4.0 |

Volatilization and Atmospheric Transport Potential

The potential for volatilization from water to the atmosphere is determined by a compound's Henry's Law constant. For polyfluoroalkyl substances, this property can vary significantly based on their structure. Compounds with higher vapor pressure and lower water solubility will have a greater tendency to volatilize.

While specific data for "this compound" is unavailable, studies on other polyfluoroalkyl substances, such as fluorotelomer alcohols (FTOHs), have shown that they can be sufficiently volatile to undergo atmospheric transport. researchgate.netnsf.govitrcweb.org The presence of a non-fluorinated octyl group in the target compound might increase its lipophilicity and potentially its vapor pressure compared to fully fluorinated compounds of similar size, suggesting that volatilization could be a relevant transport pathway.

Table 2: Experimentally Determined Henry's Law Constants for Analogous Polyfluoroalkyl Substances at 25°C (Note: Data is for illustrative purposes for other polyfluoroalkyl substances and not specific to this compound)

| Analogous Compound | Dimensionless Henry's Law Constant (kH) |

|---|---|

| 6:2 Fluorotelomer Alcohol (6:2 FTOH) | 0.31 - 2.82 |

| 8:2 Fluorotelomer Alcohol (8:2 FTOH) | 0.31 - 2.82 |

| 8:2 Fluorotelomer Carboxylic Acid | 0.69 |

Transformation Pathways in Natural Environmental Systems

Polyfluoroalkyl ethers are generally more susceptible to transformation than their perfluorinated counterparts due to the presence of carbon-hydrogen bonds and the ether linkage, which can be points of metabolic attack. nih.govnih.govacs.org

The primary transformation pathway for polyfluoroalkyl ethers in aerobic environments is expected to be microbial degradation. This process is often initiated by monooxygenase enzymes, which hydroxylate the carbon atom adjacent to the ether oxygen on the non-fluorinated alkyl chain. This creates an unstable hemiacetal that can spontaneously cleave the ether bond, yielding an alcohol and an aldehyde. nih.govacs.org

For "this compound," this would likely result in the formation of octanol (B41247) and 1,1,2,2-tetrafluoroethoxyacetaldehyde. These transformation products would then undergo further degradation. The fluorinated portion may ultimately be transformed into shorter-chain perfluorinated or polyfluorinated carboxylic acids, which are known to be persistent. mcgill.ca

Strategies for Environmental Remediation of Fluoroalkyl Ether Contamination

Remediation of sites contaminated with fluoroalkyl ethers presents significant challenges due to their persistence and unique chemical properties. Research has focused on destructive technologies that can break the strong carbon-fluorine bonds.

Advanced Oxidation Processes (AOPs) for Enhanced Degradation

Advanced Oxidation Processes (AOPs) are a suite of technologies that generate highly reactive radicals, such as hydroxyl (•OH) and sulfate (B86663) (SO4•−) radicals, to degrade recalcitrant organic compounds. redalyc.orgmdpi.comresearchgate.net These processes have shown promise for the degradation of various PFAS.

Common AOPs include:

UV/Persulfate (S2O8^2-) : This process generates sulfate radicals, which have been shown to be effective in degrading some PFAS.

Ozonation (O3) : While generally less effective for perfluorinated compounds, it can be more effective for polyfluoroalkyl substances that have sites susceptible to ozone attack.

Photocatalysis (e.g., TiO2) : This involves the use of a semiconductor catalyst that, upon UV irradiation, generates electron-hole pairs that can lead to the formation of reactive oxygen species.

The effectiveness of AOPs for fluoroalkyl ethers will depend on the specific compound and the treatment conditions. The ether linkage and the non-fluorinated octyl chain in "this compound" may be more susceptible to radical attack than the fluorinated portion of the molecule. Degradation is likely to proceed through a series of steps, with the ultimate goal being mineralization to carbon dioxide, water, and fluoride (B91410) ions.

Table 3: Illustrative Degradation Efficiencies of Analogous PFAS using Advanced Oxidation Processes (Note: Data is for illustrative purposes for other PFAS and not specific to this compound)

| AOP Method | Analogous PFAS | Degradation Efficiency (%) | Treatment Time (hours) |

|---|---|---|---|

| UV/Persulfate | PFOA | >90 | 4 |

| Electrochemical Oxidation (BDD electrode) | Long-chain PFAS | 77 | Variable |

| Photocatalysis (In2O3) | PFOA | 100 | ~0.3 |

Bioremediation Approaches and Optimization of Biodegradation Conditions

Bioremediation utilizes microorganisms to break down contaminants into less toxic substances. For polyfluoroalkyl ethers, bioremediation holds potential due to the presence of biodegradable moieties within their structure. nih.govnih.govacs.org

As mentioned in the transformation pathways section, aerobic bacteria possessing monooxygenase enzymes are key players in the initial cleavage of the ether bond. nih.govacs.org Optimizing conditions for these microorganisms is crucial for successful bioremediation. This can include:

Bioaugmentation : Introducing specific microbial strains known to degrade similar compounds.

Biostimulation : Amending the contaminated environment with nutrients (e.g., nitrogen, phosphorus) and electron acceptors (e.g., oxygen) to enhance the activity of indigenous microorganisms.

Co-metabolism : Providing a primary substrate that can induce the production of enzymes capable of degrading the target contaminant.

The long octyl chain of "this compound" could potentially serve as a carbon source for some microorganisms, making it more amenable to biodegradation compared to perfluorinated compounds. However, the accumulation of persistent fluorinated intermediates is a concern that requires careful monitoring during bioremediation efforts. mcgill.ca

Table 4: Factors Influencing the Bioremediation of Polyfluoroalkyl Ethers

| Factor | Influence on Biodegradation |

|---|---|

| Presence of a non-fluorinated alkyl chain | Provides a point of initial microbial attack, enhancing biodegradability. |

| Oxygen availability | Aerobic conditions are generally required for monooxygenase-mediated ether cleavage. |

| Nutrient levels | Adequate nutrients are necessary to support microbial growth and enzymatic activity. |

| Microbial community composition | The presence of specific bacteria with the necessary enzymes is critical. |

Integration into Chemical-Biological Treatment Train Systems for Recalcitrant Ethers

The recalcitrant nature of many fluorinated ethers, including presumably this compound, poses significant challenges for conventional wastewater treatment methods. Biological treatments alone are often ineffective against highly fluorinated compounds. nih.govrsc.org To address this, researchers are exploring integrated chemical-biological treatment train systems. This approach combines the strengths of chemical oxidation or reduction with the cost-effectiveness of biological processes to achieve more complete degradation of these persistent substances. nih.gov

A key concept in this integrated approach is the initial application of a chemical process, such as an advanced reduction process (ARP), to partially defluorinate and break down the parent compound. nih.govacs.org While this chemical step may not lead to complete mineralization, it can transform the recalcitrant molecule into byproducts that are more amenable to subsequent biological treatment. nih.gov For instance, research on other recalcitrant perfluorinated ether PFAS has shown that while they are resistant to biodegradation, the products of chemical reduction can be further transformed and defluorinated by aerobic microbial communities. nih.govacs.org

This sequential treatment strategy offers a promising pathway for the remediation of water contaminated with persistent ethers. The initial chemical treatment acts as a "primer," making the molecules accessible to microbial degradation, which is a more environmentally friendly and potentially cost-effective polishing step. nih.gov The successful implementation of such a system for compounds like this compound would depend on the specific transformation products generated during the chemical stage and their bioavailability to appropriate microbial consortia.

Table 1: Conceptual Chemical-Biological Treatment Train for Recalcitrant Ethers

| Treatment Stage | Process | Objective |

| Primary | Chemical (e.g., Advanced Reduction) | Partial defluorination and breakdown of the parent ether compound. |

| Secondary | Biological (e.g., Aerobic Bioreactor) | Degradation of more biodegradable intermediates from the chemical stage. |

| Tertiary | Polishing (e.g., Activated Carbon) | Adsorption of any remaining refractory compounds. wikipedia.orgclu-in.org |

Research into Environmentally Benign Fluorinated Ether Design

In response to the environmental concerns associated with persistent fluorinated compounds, a significant area of research is focused on the principles of green chemistry and the rational design of more environmentally benign alternatives. rsc.org This proactive approach aims to build desired functionalities into molecules while minimizing their potential for environmental harm.

Development of Biodegradable Alternatives and Sustainable Chemical Solutions

The development of biodegradable alternatives to persistent fluorinated ethers is a key goal of sustainable chemistry. One strategy involves the strategic introduction of "weak points" into the molecular structure that are susceptible to microbial attack, without compromising the compound's desired performance characteristics. For fluorinated ethers, this could involve incorporating ester or ether linkages that are more readily cleaved by microbial enzymes. mcgill.ca

Research in the broader field of fluorinated compounds is exploring the design of molecules with reduced fluorine content or the placement of fluorine atoms in positions that are less likely to hinder biodegradation. researchgate.netscholarmate.comnih.gov For example, studies on other fluorinated ethers have been conducted to understand the relationship between molecular structure and biodegradability, which can guide the design of new, less persistent alternatives. nih.gov The goal is to create a new generation of fluorinated compounds that can perform their intended function and then break down into harmless substances in the environment.